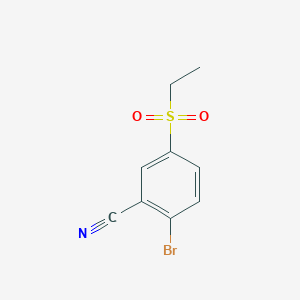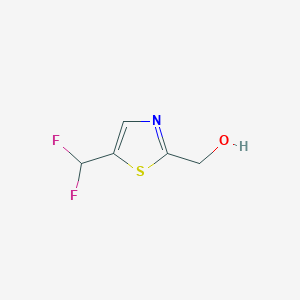
4-Bromo-5-fluoro-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. The bromination step can be carried out using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . The nitration step involves the use of concentrated sulfuric acid , sodium nitrite , and copper(II) sulfate pentahydrate in a mixture of water, acetic acid, and cyclohexane at temperatures ranging from -5°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Common Reagents and Conditions
Substitution: Reagents like phenoxide can be used to replace the fluorine atom.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reducing the nitro group.
Major Products
Substitution: Products include various substituted benzonitriles depending on the substituent introduced.
Reduction: The major product is 4-bromo-5-fluoro-2-aminobenzonitrile .
Applications De Recherche Scientifique
4-Bromo-5-fluoro-2-nitrobenzonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocycles and liquid crystals.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but lacks the bromine atom.
2-Fluoro-5-nitrobenzonitrile: Similar but with different positioning of the nitro and fluorine groups.
Uniqueness
4-Bromo-5-fluoro-2-nitrobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity and binding properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C7H2BrFN2O2 |
|---|---|
Poids moléculaire |
245.01 g/mol |
Nom IUPAC |
4-bromo-5-fluoro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H |
Clé InChI |
NNPTUZCJOLVKEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927954.png)
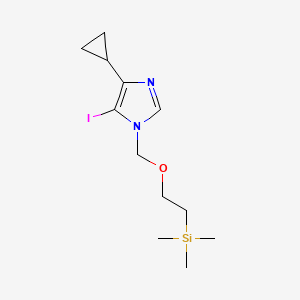
![8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile](/img/structure/B13927989.png)
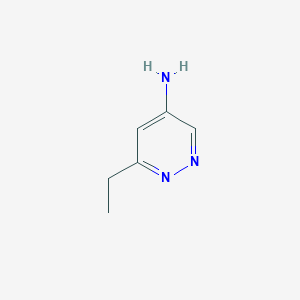
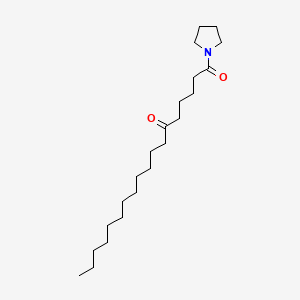

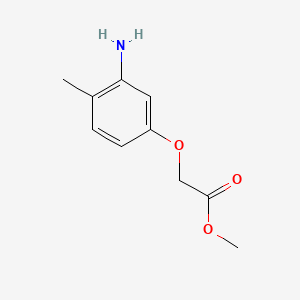
![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
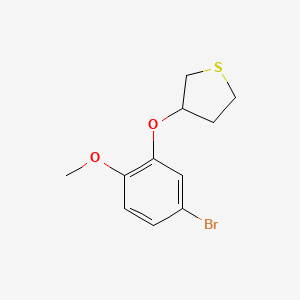
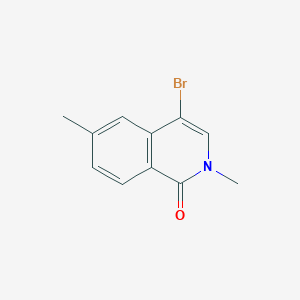

![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)
